molecular formula C21H20O3 B2892184 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one CAS No. 70894-39-2

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2892184
CAS No.: 70894-39-2
M. Wt: 320.388
InChI Key: YQAMSUSKOGBUDS-UHFFFAOYSA-N
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Description

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative of interest in chemical and pharmaceutical research. This compound features a prenyloxy (specifically, a 3-methylbut-2-en-1-yloxy) substituent, a structural motif found in various biologically active natural products, particularly prenylated isoflavonoids . Recent scientific literature highlights that related prenylated isoflavone natural products are synthesized via key steps like the Suzuki-Miyaura coupling reaction and investigated for their potential as therapeutic agents for serious conditions such as transthyretin (TTR) amyloidosis . As a research chemical, it serves as a valuable building block or reference standard for medicinal chemistry and drug discovery programs aiming to develop novel small-molecule inhibitors. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human use. Researchers can utilize this compound to explore structure-activity relationships, mechanism of action studies, and as a precursor in the divergent synthesis of complex natural product analogs . The compound is available for purchase in various quantities to suit research needs.

Properties

IUPAC Name

2-methyl-7-(3-methylbut-2-enoxy)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)20(21(18)22)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAMSUSKOGBUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4H-chromen-4-one and 3-methylbut-2-en-1-ol.

    Reaction Conditions: The key step involves the etherification of the hydroxyl group at the 7-position of the chromenone ring with 3-methylbut-2-en-1-ol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying flavonoid chemistry.

    Biology: The compound’s potential antioxidant and anti-inflammatory properties make it a candidate for studying cellular processes and signaling pathways.

    Medicine: Its structural similarity to other bioactive flavonoids suggests potential therapeutic applications, including anticancer and neuroprotective effects.

    Industry: The compound may be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: The compound could induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound C₂₁H₂₀O₄ 2-CH₃, 3-PhO, 7-O-prenyl 336.4 Prenyloxy, Phenoxy Hypothetical anticancer
Neobavaisoflavone (C₂₀H₁₈O₄) C₂₀H₁₈O₄ 7-OH, 3-(4-OH-Ph), 6-prenyl 322.4 Hydroxyl, Prenyl Antioxidant, Neuroprotective
5-Hydroxy-7-methoxy-6-prenylisoflavone C₂₁H₂₀O₅ 5-OH, 7-OCH₃, 6-prenyl, 3-(4-OH-Ph) 352.4 Methoxy, Hydroxyl, Prenyl Antimicrobial
7-Isopropoxy-3-phenyl-4H-chromen-4-one C₁₈H₁₆O₃ 7-OCH(CH₃)₂, 3-Ph 280.3 Isopropoxy, Phenyl Structural analog
Key Observations:

Substituent Position and Bioactivity: The prenyloxy group at position 7 in the target compound enhances lipophilicity (higher LogP ~3.5) compared to Neobavaisoflavone (LogP ~2.8), which has a hydroxyl group at position 7. This difference may improve membrane permeability but reduce hydrogen-bonding capacity . Phenoxy vs.

Methoxy vs. Hydroxy Groups :

  • The methoxy group in 5-hydroxy-7-methoxy-6-prenylisoflavone increases metabolic stability compared to hydroxylated analogs, as seen in its antimicrobial activity .

Prenylation Patterns :

  • Prenyl groups at positions 6 or 7 influence interactions with hydrophobic pockets in proteins. For example, Neobavaisoflavone’s prenyl group at position 6 is critical for binding to Aβ42 peptides in Alzheimer’s-related studies .

Methodological Insights from Analog Studies

  • Molecular Docking and Dynamics : Studies on Neobavaisoflavone utilized quantum mechanics and docking simulations to predict interactions with Aβ42, suggesting that similar methodologies could elucidate the target compound’s mechanism .
  • Crystallography: The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of small molecules, including flavonoid derivatives .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The target compound’s higher lipophilicity may limit aqueous solubility, a common challenge in prenylated flavonoids.
  • Metabolism : Prenyl groups are often sites of cytochrome P450-mediated oxidation, which could generate reactive metabolites. This is observed in structurally related isoflavones .

Biological Activity

2-Methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one, a complex organic compound belonging to the flavonoid class, specifically coumarins, exhibits significant biological activities. Its unique structure includes a chromenone backbone with various substituents that contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O3C_{18}H_{18}O_{3}. The compound features a chromenone structure characterized by a benzopyran ring fused with a carbonyl group, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. For instance, it demonstrated an IC50 value of 0.63 μg/mL against P-388 cells, indicating potent cytotoxicity .

2. Antiplasmodial Activity
The compound also exhibited moderate antiplasmodial activity with an IC50 value of 4.28 μg/mL, suggesting its potential as a therapeutic agent against malaria .

3. Antioxidant Properties
Flavonoids are well-known for their antioxidant properties, and preliminary studies suggest that this compound may scavenge free radicals, contributing to its protective effects in biological systems.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the phenolic hydroxyl groups and the chromenone structure facilitates interactions with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
CoumarinSimple flavonoidBasic structure without additional substituents
7-HydroxycoumarinHydroxylated derivativeEnhanced solubility and biological activity
EsculetinCoumarin derivativeKnown for anti-inflammatory properties
UmbelliferoneNatural coumarinExhibits antibacterial properties

The substituents on this compound enhance its biological activity compared to these similar compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis and Characterization : The synthesis involves alkylation reactions using starting materials such as 3-phenyloxycoumarin and 2-methylallyl alcohol under specific conditions to yield the desired product.
  • Biological Evaluation : Various in vitro assays have been conducted to evaluate cytotoxicity and antiplasmodial effects. The findings highlight its potential as a lead compound for drug development against cancer and malaria .

Q & A

Q. What are the established synthetic routes for 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one?

The synthesis involves multi-step organic reactions:

  • Core formation : Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and benzaldehyde forms the chromen-4-one scaffold.
  • Etherification : The 3-methylbut-2-enyloxy group is introduced via nucleophilic substitution (e.g., using prenyl bromide in DMF with K₂CO₃ as a base) .
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) achieves >95% purity. Yields typically range from 66–75% under optimized conditions .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • NMR : ¹H NMR (δ 8.23 ppm for aromatic protons) and ¹³C NMR (δ 177.6 ppm for the carbonyl group) confirm substitution patterns .
  • FTIR : Peaks at 1647 cm⁻¹ (C=O stretch) and 1246 cm⁻¹ (C-O-C ether) validate functional groups .
  • Mass spectrometry : EI-MS ([M+1]⁺ at m/z 147) and HRMS provide molecular weight validation .

Q. What preliminary biological screening methods are applicable?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition studies to assess mechanistic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps, while ethanol improves Claisen-Schmidt condensation efficiency .
  • Catalysts : DMAP accelerates acylation, increasing yields by ~10% .
  • Temperature control : Reflux (78°C) minimizes side reactions in prenylation steps .
ParameterOptimal ConditionYield Improvement
Solvent (etherification)DMF+15%
Base (Claisen)NaOH in ethanol+20%
Catalyst (DMAP)0.1 eq+10%

Q. What computational approaches predict structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina assesses binding to targets like DNA gyrase (e.g., a chlorobenzyl analog showed −9.2 kcal/mol affinity) .
  • QSAR modeling : Descriptors (logP, TPSA) correlate substituent effects with bioactivity. For example, electron-withdrawing groups (Cl, CF₃) enhance antimicrobial potency .

Q. How do structural modifications influence pharmacological properties?

  • Substituent effects :
  • 3-Methylbut-2-enyloxy : Enhances lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .

  • Phenyl group : Stabilizes π-π interactions with enzyme active sites, critical for kinase inhibition .

    ModificationBioactivity ImpactlogP
    4-Cl on phenylMIC = 8 µg/mL (S. aureus)3.2
    4-OCH₃ on phenylMIC = 32 µg/mL2.8

Methodological Notes

  • Crystallography : SHELXL refines X-ray structures, resolving positional disorder in the prenyloxy group .
  • Contradictions : Conflicting bioactivity data may arise from assay variability (e.g., broth microdilution vs. agar diffusion) .
  • Advanced purification : Prep-HPLC (C18 column, acetonitrile/water) isolates isomers with >99% purity for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.